molecular formula C9H3Cl2F3N2O B1504247 2,4-Dichloro-7-(trifluoromethoxy)quinazoline CAS No. 1160994-83-1

2,4-Dichloro-7-(trifluoromethoxy)quinazoline

Cat. No. B1504247
CAS RN: 1160994-83-1
M. Wt: 283.03 g/mol
InChI Key: JKYSFPLAGCMMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7-(trifluoromethoxy)quinazoline is an organic chemical compound . It has a molecular formula of C9H3Cl2F3N2O and an average mass of 283.034 Da .


Molecular Structure Analysis

The molecule is essentially planar . In the crystal, π-π stacking is observed between parallel quinazoline moieties of adjacent molecules .

Scientific Research Applications

Pharmaceutical Development

2,4-Dichloro-7-(trifluoromethoxy)quinazoline: is a compound that can be utilized in the development of new pharmaceuticals. The trifluoromethoxy group is particularly interesting due to its ability to improve the biological activity and metabolic stability of potential drug candidates . This compound could serve as a precursor in the synthesis of molecules with enhanced pharmacokinetic properties.

Safety and Hazards

The compound is associated with certain hazards, including eye irritation and skin irritation .

properties

IUPAC Name

2,4-dichloro-7-(trifluoromethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2O/c10-7-5-2-1-4(17-9(12,13)14)3-6(5)15-8(11)16-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYSFPLAGCMMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697077
Record name 2,4-Dichloro-7-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-(trifluoromethoxy)quinazoline

CAS RN

1160994-83-1
Record name 2,4-Dichloro-7-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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